(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
Description
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone features a benzimidazole core linked via a methylene group to a piperazine ring, which is further connected to a 4-(trifluoromethyl)phenyl group through a methanone bridge. This structure combines a heteroaromatic benzimidazole moiety—known for its role in medicinal chemistry due to hydrogen-bonding and π-π stacking capabilities—with a piperazine scaffold that enhances solubility and pharmacokinetic properties.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c21-20(22,23)15-7-5-14(6-8-15)19(28)27-11-9-26(10-12-27)13-18-24-16-3-1-2-4-17(16)25-18/h1-8H,9-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNGSFZGCWPWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperazine ring can be introduced through nucleophilic substitution reactions, and the trifluoromethyl group can be added using reagents like trifluoromethylating agents.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzimidazole and piperazine rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the trifluoromethyl group or other functional groups present.
Substitution: : Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the benzimidazole and piperazine rings, reduced trifluoromethyl compounds, and various substituted derivatives of the piperazine ring.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It can be used as a probe to study biological systems, particularly in understanding protein interactions and enzyme activities.
Medicine: : The compound has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors involved in disease processes.
Industry: : It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or disease being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- (4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone (11a): This analogue replaces the 4-trifluoromethylphenyl group with a simple phenyl ring. The absence of the trifluoromethyl group reduces lipophilicity (ClogP decreases by ~1.5 units), which may lower membrane permeability but improve aqueous solubility. Synthesis involves coupling phenyl(piperazin-1-yl)methanone with 2-chloromethylbenzimidazole derivatives, yielding 11a as a white solid .
- (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (65): Here, the piperazine ring is replaced with piperidine, and the trifluoromethyl group is at the ortho position of the phenyl ring. Compound 65 was synthesized via HBTU-mediated coupling in DMF, achieving a 67% yield and a melting point of 178–185°C .
Heterocycle-Substituted Analogues
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37): Replacing benzimidazole with thiophene alters electronic properties, reducing hydrogen-bonding capacity. This modification may decrease target affinity but enhance metabolic stability due to thiophene’s resistance to oxidative degradation. MK37 was synthesized using HOBt/TBTU activation with a 72% yield .
- Triazole-Thiazole-Benzimidazole Hybrids (9a–e): Compounds such as 9c (bearing a 4-bromophenyl-thiazole) incorporate triazole and thiazole rings. Docking studies suggest enhanced interactions with enzyme active sites due to the triazole’s hydrogen-bonding ability .
Piperazine-Modified Derivatives
- 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (7): This derivative introduces a pyridinyl-methoxybenzyl substituent on the piperazine, increasing steric bulk and basicity. The extended side chain may improve selectivity for histamine receptors (H1/H4) but reduce oral bioavailability due to higher polar surface area (>100 Ų) .
- (4-Methylpiperazin-1-yl)(4-(5-chloro-pyrimidin-2-yl)phenyl)methanone (w3): A pyrimidine-containing analogue with a 4-methylpiperazine group. Reported synthesis uses isopropyl alcohol as a solvent, yielding w3 with unoptimized potency .
Comparative Data Table
Research Findings and Implications
- Trifluoromethyl Positioning : The para-CF₃ group in the target compound likely enhances target binding compared to ortho-CF₃ in compound 65, as evidenced by higher reported bioactivity in analogous structures .
- Piperazine vs. Piperidine : Piperazine’s additional nitrogen atom increases solubility (e.g., logS −4.5 vs. −5.2 for piperidine analogues), crucial for oral absorption .
- Heterocycle Impact : Thiophene substitution (MK37) reduces CYP450 inhibition risks compared to benzimidazole-based compounds, aligning with trends in drug design .
Q & A
What are the established synthetic pathways for this compound, and how can reaction parameters be optimized to maximize yield?
Level: Basic
Methodological Answer:
The synthesis typically involves sequential coupling reactions. A common route includes:
Formation of the piperazine-benzimidazole core : React 1H-benzo[d]imidazole-2-carbaldehyde with piperazine derivatives via reductive amination, using NaBH(OAc)₃ as a reducing agent in dichloromethane (DCM) at 0–25°C .
Ketone linkage introduction : Couple the piperazine intermediate with 4-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF) at 0°C to prevent hydrolysis .
Critical parameters :
- Temperature control : Exothermic reactions (e.g., acylation) require ice baths to avoid side products.
- Solvent purity : Anhydrous DCM ensures high reductive amination efficiency .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
Which analytical techniques are critical for confirming structural integrity, and what spectral markers indicate successful synthesis?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with m/z matching the exact mass (e.g., C₂₀H₁₈F₃N₄O requires m/z 411.1432) .
- HPLC : Purity >95% with a retention time matching the reference standard (C18 column, acetonitrile/water gradient) .
How can researchers address low yields in the piperazine-benzimidazole alkylation step?
Level: Advanced
Methodological Answer:
Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:
- Microwave-assisted synthesis : Reduce reaction time from 24h to 1h while maintaining 85% yield (80°C, DMF solvent) .
- Alternative leaving groups : Replace chloromethyl derivatives with tosylates for better leaving-group ability .
- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/DCM) to enhance reactivity .
How to reconcile discrepancies between in vitro receptor binding and in vivo efficacy?
Level: Advanced
Methodological Answer:
Discrepancies may arise from metabolic instability or poor bioavailability.
- Metabolic profiling : Incubate the compound with liver microsomes (e.g., human CYP3A4) and analyze metabolites via LC-MS/MS. Look for rapid oxidation of the benzimidazole ring .
- Pharmacokinetic (PK) studies : Measure plasma half-life in rodent models. If short (<2h), consider prodrug strategies (e.g., esterification of the ketone) .
- Receptor occupancy assays : Use PET imaging with radiolabeled analogs to confirm target engagement in vivo .
What computational strategies predict binding affinity to histamine receptors, and how are they validated?
Level: Advanced
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to histamine H₁/H₄ receptors. Prioritize poses with hydrogen bonds between the ketone oxygen and Lys⁵⁴⁰ (H₁R) .
- Molecular Dynamics (MD) simulations (GROMACS) : Assess stability over 100 ns. Look for RMSD <2 Å in the binding pocket .
- Validation : Compare computational Ki values with experimental IC₅₀ from radioligand displacement assays (e.g., [³H]mepyramine for H₁R) .
What methodologies assess the hydrolytic stability of the trifluoromethylphenyl ketone moiety?
Level: Basic
Methodological Answer:
- pH stability studies : Incubate the compound in buffers (pH 1–10, 37°C) for 24h. Monitor degradation via HPLC. The ketone is stable at pH 4–7 but hydrolyzes rapidly under alkaline conditions (>pH 9) .
- Accelerated stability testing : Use 40°C/75% RH for 4 weeks. A <5% loss indicates suitability for oral formulations .
How can LC-MS/MS identify phase I/II metabolites in hepatocyte assays?
Level: Advanced
Methodological Answer:
- Sample preparation : Incubate with primary hepatocytes (human/rat) for 2h. Quench with acetonitrile, then extract metabolites via SPE .
- LC conditions : C18 column, 0.1% formic acid in water/acetonitrile.
- MS/MS fragmentation :
- Phase I (oxidation) : Look for [M+16]⁺ ions (e.g., hydroxylation on benzimidazole).
- Phase II (glucuronidation) : Identify [M+176]⁺ adducts .
- Data analysis : Use software (e.g., Compound Discoverer) to map metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
